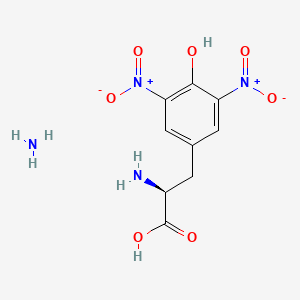
3,5-Dinitro-L-tyrosine Ammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitro-L-tyrosine Ammonium Salt: is a research chemical with the molecular formula C9H9N3O7·x(NH3) and a molecular weight of 271.18 + x(17.03) . It appears as a red to dark orange solid and is slightly soluble in aqueous acid and DMSO. This compound is hygroscopic and should be stored at -20°C. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Ammonium Salt involves the nitration of L-tyrosine. The process typically includes the following steps:
Nitration of L-tyrosine: L-tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.
Formation of Ammonium Salt: The resulting 3,5-dinitro-L-tyrosine is then neutralized with ammonia to form the ammonium salt.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,5-Dinitro-L-tyrosine Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-L-tyrosine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
科学研究应用
3,5-Dinitro-L-tyrosine Ammonium Salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 3,5-Dinitro-L-tyrosine Ammonium Salt involves its interaction with molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their activity and affecting cellular processes .
相似化合物的比较
3,5-Dinitro-L-tyrosine Sodium Salt: Similar structure but with sodium as the counterion instead of ammonium.
3,5-Dinitro-1H-1,2,4-triazole: Another nitroaromatic compound with different applications and properties.
1-Methyl-3,5-dinitro-2-pyridone: Used in nucleophilic-type ring transformations.
Uniqueness: 3,5-Dinitro-L-tyrosine Ammonium Salt is unique due to its specific combination of nitro groups and the L-tyrosine backbone. This structure allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications.
属性
分子式 |
C9H12N4O7 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;azane |
InChI |
InChI=1S/C9H9N3O7.H3N/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H3/t5-;/m0./s1 |
InChI 键 |
QVPLHOCLKNEMKQ-JEDNCBNOSA-N |
手性 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N.N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


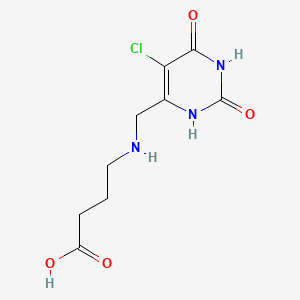
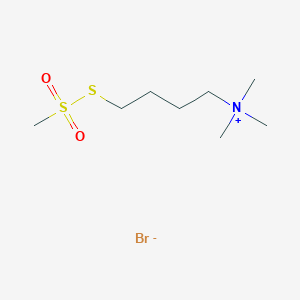
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
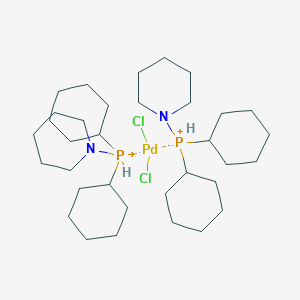
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
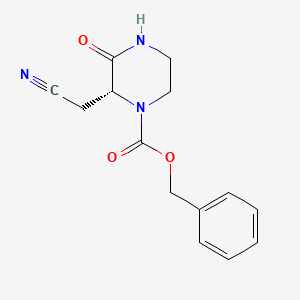

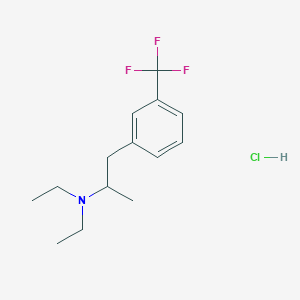
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
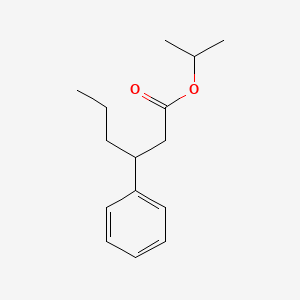
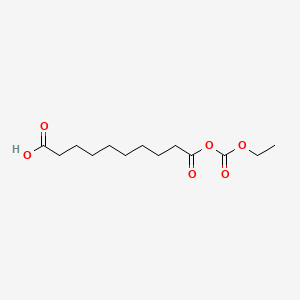
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
